(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid
Overview
Description
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid is a useful research compound. Its molecular formula is C14H18BNO5 and its molecular weight is 291.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects .
Pharmacokinetics
It’s known that the compound has a molecular weight of 29111, a density of 119±01 g/cm3, and a boiling point of 4759±550 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid . For instance, its stability is influenced by storage conditions, with optimal stability observed at 2-8°C .
Biochemical Analysis
Biochemical Properties
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound acts as a boron-containing reagent that can form carbon-carbon bonds through palladium-catalyzed cross-coupling with various electrophiles. The boronic acid group interacts with palladium complexes, facilitating the transmetalation step in the reaction mechanism .
In addition to its role in synthetic chemistry, this compound can interact with enzymes and proteins that recognize boronic acid moieties. For example, it may inhibit serine proteases by forming reversible covalent bonds with the active site serine residue, thereby modulating enzyme activity . This interaction is crucial for understanding the compound’s potential as a biochemical tool and therapeutic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are of great interest. This compound can influence cell function by modulating key signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit specific kinases or phosphatases involved in cell signaling, leading to altered phosphorylation states of target proteins and subsequent changes in cellular responses .
Furthermore, this compound can affect gene expression by interacting with transcription factors or epigenetic regulators. This interaction can result in changes in the expression levels of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, the compound’s impact on cellular metabolism may involve alterations in metabolic fluxes and the levels of key metabolites, thereby influencing overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, through its boronic acid group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction .
For example, this compound may inhibit enzymes by forming reversible covalent bonds with active site residues, thereby blocking substrate access and catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors or chromatin-modifying enzymes, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The stability of this compound is influenced by its chemical structure, particularly the presence of the Boc protecting group, which can be cleaved under certain conditions .
Degradation of this compound may lead to the formation of byproducts that can affect its biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including alterations in cell signaling, gene expression, and metabolism
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and induction of apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound can be metabolized by enzymes such as esterases, which cleave the Boc protecting group, leading to the formation of active metabolites . These metabolites can further participate in biochemical reactions, contributing to the overall metabolic flux within the cell.
Additionally, this compound may influence the levels of key metabolites, such as nucleotides, amino acids, and lipids, by modulating enzyme activity and metabolic pathways . This impact on metabolic pathways is important for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .
Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments . This localization is important for its biochemical activity, as it determines the sites of interaction with target biomolecules and the subsequent cellular effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes, influencing gene expression .
Additionally, this compound may be targeted to the cytoplasm or mitochondria, where it can modulate metabolic pathways and cellular signaling
Properties
IUPAC Name |
[5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-11-6-5-10(20-4)7-9(11)8-12(16)15(18)19/h5-8,18-19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLVPMBCKHDVKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383346 | |
Record name | [1-(tert-Butoxycarbonyl)-5-methoxy-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290331-71-4 | |
Record name | [1-(tert-Butoxycarbonyl)-5-methoxy-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHOXY-1H-INDOLE-2-BORONIC ACID, N-BOC PROTECTED | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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